[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
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Overview
Description
[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chromenone core, a nitrophenyl group, and a pentanoate ester, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate typically involves multiple steps, including the formation of the chromenone core, the introduction of the nitrophenyl group, and the esterification with the pentanoate moiety. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines or alcohols). The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to various esters or amides, depending on the nucleophile employed.
Scientific Research Applications
[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The chromenone core can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
- [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Uniqueness
The uniqueness of [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate lies in its specific combination of functional groups and structural features
Properties
Molecular Formula |
C27H30N2O8 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C27H30N2O8/c1-15(2)13-21(28-26(32)37-27(4,5)6)25(31)36-19-11-12-20-22(14-19)35-16(3)23(24(20)30)17-7-9-18(10-8-17)29(33)34/h7-12,14-15,21H,13H2,1-6H3,(H,28,32) |
InChI Key |
FLXKCXNYAWIORB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(CC(C)C)NC(=O)OC(C)(C)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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